![molecular formula C13H13N3 B1512377 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 CAS No. 2183239-01-0](/img/structure/B1512377.png)
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4
Vue d'ensemble
Description
The compound “7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4” is a complex organic molecule. It is related to the compound “7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h]benzazepine”, which is an important pharmaceutical intermediate used in the preparation of varenicline .
Synthesis Analysis
The synthesis of this compound is not straightforward and would likely involve several steps, including the formation of the azepino[4,5-g]quinoxaline ring system and the introduction of the tetrahydro-6H-6,10-methano groups .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The InChI code for this compound is 1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8 (6-14-7-9)10 (11)4-12 (13)15-1;5-1 (3 (7)8)2 (6)4 (9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H, (H,7,8) (H,9,10)/t;1-,2-/m.1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. .Applications De Recherche Scientifique
Antiviral Research
Varenicline-d4 has shown potential as an antiviral agent. A study indicated that varenicline tartrate, which shares the core structure with Varenicline-d4, exhibits antiviral activity against SARS-CoV-2 in cell cultures and animal models . This suggests that Varenicline-d4 could be used to explore further antiviral mechanisms and potentially develop new treatments for viral infections.
Chemogenetics
In the field of chemogenetics, Varenicline-d4 could be used to develop ultrapotent chemogenetic tools. These tools enable non-invasive chemical control over cell populations in behaving animals, which is crucial for both research and potential clinical applications . Varenicline-d4’s ability to act as a selective agonist makes it a candidate for creating more effective chemogenetic systems.
Neuropharmacology
Varenicline is known to bind to nicotinic acetylcholine receptors, acting as a partial agonist. Varenicline-d4 could be used in neuropharmacological research to study the effects of deuterated compounds on receptor binding and neurotransmission . This can provide insights into the development of new drugs for neurological disorders.
Smoking Cessation Therapy
The parent compound of Varenicline-d4, varenicline, is used in smoking cessation therapies. Varenicline-d4 could be utilized in research to understand the pharmacokinetics and metabolism of smoking cessation drugs, leading to the development of more effective therapies with fewer side effects .
Propriétés
IUPAC Name |
13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHBVHOMNKWFT-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 in Varenicline research?
A1: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, often referred to as Varenicline-D4, serves as an Internal Standard (IS) in a Liquid Chromatography – Tandem Mass Spectrometry (LC–MS/MS) method designed to quantify Varenicline in human plasma samples [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.